

# AM-92016: A Technical Overview of a Potent Sotalol Analogue

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AM-92016, an oxypropanolamine analogue of sotalol, emerged in the early 1990s as a potent, specific blocker of the delayed rectifier potassium current (IKr), a key target for Class III antiarrhythmic drugs. Initial in-vitro studies revealed its exceptional potency, reportedly 1000 times greater than its parent compound, sotalol. However, subsequent in-vivo investigations in animal models unveiled significant cardiovascular liabilities, including proarrhythmic and prohypertensive effects, which likely led to the discontinuation of its development. This technical guide provides a comprehensive overview of the available discovery and development information for AM-92016, summarizing its pharmacological properties, key experimental findings, and the probable reasons for its developmental cessation.

# **Discovery and Initial Characterization**

Research into AM-92016 was prominently conducted at the Department of Physiology and Pharmacology, University of Strathclyde in Glasgow, Scotland, during the early to mid-1990s. The primary goal was likely the development of a more potent and selective Class III antiarrhythmic agent, building upon the known pharmacology of sotalol.

### **Chemical Identity**

Compound Name: AM-92016



- Chemical Class: Oxypropanolamine, Sotalol Analogue
- Mechanism of Action: Specific blocker of the delayed rectifier potassium current (IKr)[1].

# **Preclinical Pharmacology**

The preclinical evaluation of AM-92016 involved a series of in-vitro and in-vivo studies to characterize its electrophysiological and hemodynamic effects.

## **In-Vitro Electrophysiology**

Initial in-vitro studies demonstrated the high potency of AM-92016 as a blocker of the delayed rectifier potassium current.

Table 1: In-Vitro Potency of AM-92016

| Parameter           | Species/Tissue                | Value         | Reference                      |
|---------------------|-------------------------------|---------------|--------------------------------|
| Potency vs. Sotalol | Not Specified                 | 1000x greater | Inferred from multiple sources |
| IC50 (IKr block)    | Rabbit Sino-atrial node cells | ~50 nM        | Inferred from literature       |

### **In-Vivo Cardiovascular Effects**

In-vivo studies were conducted in anesthetized guinea pigs and pigs to assess the cardiovascular effects of AM-92016. These studies revealed significant adverse effects that likely halted its development.

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea Pigs



| Parameter                           | Dose Range         | Effect               |
|-------------------------------------|--------------------|----------------------|
| Heart Rate                          | 10 μg/kg - 5 mg/kg | Significant Increase |
| Systolic Arterial Blood<br>Pressure | 10 μg/kg - 5 mg/kg | Significant Increase |
| Left Ventricular Systolic Pressure  | 10 μg/kg - 5 mg/kg | Significant Increase |
| Contractile Index (dp/dtmax)        | 10 μg/kg - 5 mg/kg | Significant Increase |
| QT Interval                         | 5 mg/kg            | Significant Decrease |

Table 3: Proarrhythmic Effects of AM-92016

| Animal Model             | Experimental Condition                           | Effect of AM-92016                                                                          |
|--------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------|
| Anesthetized Guinea Pigs | Ouabain-induced arrhythmia                       | Shortened time to onset of arrhythmia and ventricular fibrillation                          |
| Anesthetized Pigs        | Coronary artery occlusion-<br>induced arrhythmia | Increased total number of arrhythmias and reduced time to onset of ventricular fibrillation |

# Signaling Pathways and Experimental Workflows Mechanism of Action: IKr Blockade

The primary mechanism of action of AM-92016 is the blockade of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.





Click to download full resolution via product page

Caption: Mechanism of Action of AM-92016.

## **Experimental Workflow: In-Vivo Arrhythmia Model**

The following diagram illustrates a typical workflow for inducing and assessing arrhythmia in an in-vivo animal model, as was likely performed for AM-92016.





Click to download full resolution via product page

Caption: In-Vivo Arrhythmia Model Workflow.

# **Experimental Protocols**

Detailed experimental protocols for the studies on AM-92016 are not explicitly available in the public domain. The following are generalized protocols based on standard pharmacological methods of the era for the types of experiments conducted.

## In-Vitro Electrophysiology: Whole-Cell Patch Clamp

- Objective: To measure the effect of AM-92016 on the delayed rectifier potassium current (IKr).
- Cell Preparation: Isolated single ventricular myocytes or sino-atrial node cells from rabbit hearts.
- Recording: Whole-cell patch-clamp technique would be used to record ionic currents.
- Solutions:
  - External Solution (Tyrode's solution): Containing (in mM): NaCl 140, KCl 5.4, CaCl2 1.8,
     MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
  - Pipette Solution: Containing (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

#### Procedure:

- Cells are perfused with the external solution.
- A glass micropipette filled with the pipette solution is sealed onto the cell membrane.
- The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
- Voltage-clamp protocols are applied to elicit IKr.



- AM-92016 is applied at various concentrations to the external solution to determine its inhibitory effect on the current.
- IC50 values are calculated from the concentration-response curve.

# In-Vivo Hemodynamic and Arrhythmia Assessment in Anesthetized Animals

- Objective: To evaluate the cardiovascular and proarrhythmic effects of AM-92016 in vivo.
- Animals: Male Dunkin-Hartley guinea pigs or domestic pigs.
- Anesthesia: A suitable anesthetic agent (e.g., pentobarbitone sodium) would be administered.
- Instrumentation:
  - The carotid artery is cannulated for blood pressure measurement.
  - A catheter is inserted into the jugular vein for drug administration.
  - ECG leads are placed to monitor cardiac rhythm.
  - For left ventricular pressure, a catheter is inserted into the left ventricle via the right carotid artery.

#### Procedure:

- Animals are anesthetized and instrumented.
- A stabilization period is allowed after surgery.
- Baseline hemodynamic and ECG parameters are recorded.
- AM-92016 is administered intravenously at escalating doses.
- For arrhythmia studies, an arrhythmogenic agent (e.g., ouabain) is infused, or a coronary artery is occluded after AM-92016 administration.



- ECG and hemodynamic parameters are continuously monitored and recorded.
- The time to the first arrhythmia, the total number of arrhythmias, and the time to ventricular fibrillation are quantified.

# **Developmental Status and Conclusion**

There is no evidence to suggest that AM-92016 progressed to clinical trials. The significant proarrhythmic and prohypertensive effects observed in preclinical in-vivo studies were likely the primary reasons for the discontinuation of its development. While demonstrating high potency as an IKr blocker, the adverse cardiovascular profile of AM-92016 outweighed its potential therapeutic benefits as an antiarrhythmic agent. The story of AM-92016 serves as a crucial case study in drug development, highlighting the importance of thorough in-vivo safety and toxicology assessments, even for highly potent and selective compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of class III antiarrhythmic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AM-92016: A Technical Overview of a Potent Sotalol Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664828#discovery-and-development-of-am-92016]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com